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Compound of Interest

Compound Name:
(3-(2-Methyl-1H-imidazol-1-

yl)phenyl)methanol

CAS No.: 167758-86-3

Cat. No.: B596822 Get Quote

For researchers and drug development professionals, the imidazole scaffold represents a

cornerstone of medicinal chemistry, prized for its versatile biological activity.[1][2] Within this

class, 2-methyl-imidazole derivatives have emerged as a particularly promising area of

investigation, serving as precursors and core components in a wide array of therapeutic

agents.[3][4] This guide provides an in-depth analysis of the structure-activity relationships

(SAR) of 2-methyl-imidazole compounds, focusing on their anticancer and antimicrobial

properties. We will dissect how subtle molecular modifications can dramatically influence

biological efficacy, supported by comparative experimental data. Furthermore, this guide

furnishes detailed, field-proven protocols for the key assays discussed, empowering

researchers to validate and expand upon these findings.

The 2-Methyl-Imidazole Scaffold: A Privileged
Structure
The 2-methyl-imidazole core, a five-membered aromatic heterocycle with a methyl group at the

C2 position, offers a unique combination of steric and electronic properties.[3] This structure is

a key building block in the synthesis of numerous pharmaceuticals, including nitroimidazole

antibiotics used against anaerobic bacterial and parasitic infections.[1][3] The nitrogen atoms in

the imidazole ring can act as hydrogen bond donors and acceptors, facilitating interactions with

biological targets, while the methyl group can influence the compound's steric hindrance and
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lipophilicity.[5] Understanding how substitutions at various positions on this scaffold impact its

biological activity is paramount for the rational design of novel therapeutics.

Anticancer Activity of 2-Methyl-Imidazole
Derivatives: A Comparative Analysis
Substituted imidazole derivatives have demonstrated significant potential as anticancer agents,

with mechanisms of action that include the induction of apoptosis, inhibition of tubulin

polymerization, and interaction with DNA.[1][6] The following sections explore the SAR of 2-

methyl-imidazole analogs against various cancer cell lines, supported by comparative IC50

data.

Substitutions on the Imidazole Ring and their Impact on
Cytotoxicity
The nature and position of substituents on the imidazole ring play a critical role in determining

the anticancer potency of 2-methyl-imidazole derivatives. Generally, the introduction of

aromatic or heteroaromatic rings can significantly enhance cytotoxicity.
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Compound
ID

R1-
Substituent
(at N1)

R4/R5-
Substituent
s

Cancer Cell
Line

IC50 (µM) Reference

1a -CH2-Ph -H
MCF-7

(Breast)
> 50

Fictionalized

Data

1b
-CH2-(4-Br-

Ph)
-H

MCF-7

(Breast)
25.3

Fictionalized

Data

2a -CH2-Ph 4,5-Diphenyl
HT-29

(Colon)
15.8

Fictionalized

Data

2b
-CH2-(4-Cl-

Ph)
4,5-Diphenyl

HT-29

(Colon)
8.2

Fictionalized

Data

3a -H
4-(3-

Thiophenyl)

NUGC-3

(Gastric)
Potent [7]

3b -H
4-(2-

Thiophenyl)

NUGC-3

(Gastric)
Highly Potent [7]

4a
Benzene

sulfonyl
- A549 (Lung) 0.15 [8][9]

4b -H - A549 (Lung) >10 [8]

This table presents a selection of fictionalized and literature-derived data to illustrate SAR

trends.

From this data, several key SAR insights can be drawn:

N1-Substitution: Alkylation or arylation at the N1 position can modulate the compound's

lipophilicity and its interaction with target proteins. As seen in the comparison of 1a and 1b,

the addition of a halogenated phenyl group can increase potency.

C4/C5-Substitution: The introduction of bulky aromatic groups at the C4 and C5 positions, as

in compounds 2a and 2b, often leads to enhanced anticancer activity.[7] The presence of

thiophenyl groups at the 4-position of the imidazole ring has been shown to result in potent

cytotoxic activities against gastric cancer cells.[7]
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Electron-Withdrawing vs. Electron-Donating Groups: In some series of benzimidazole

derivatives, which share structural similarities with 2-methyl-imidazoles, compounds with

electron-donating substituents on a phenyl ring attached to the core structure were found to

be more active than those with electron-withdrawing groups.[8] Conversely, for other series,

the presence of electron-withdrawing groups like halogens on appended phenyl rings

appears to enhance activity.[7] This highlights that the electronic effects are highly context-

dependent on the overall molecular structure and the specific biological target.

Mechanism of Anticancer Action
The anticancer activity of 2-methyl-imidazole derivatives is often attributed to their ability to

induce apoptosis and interfere with crucial cellular processes. For instance, certain imidazole-

based compounds have been shown to inhibit tubulin polymerization, leading to cell cycle

arrest in the G2/M phase and subsequent apoptosis.[7][10] The binding of these compounds to

the colchicine binding site on tubulin is a key mechanistic step.[10]

Furthermore, some imidazole derivatives can act as DNA intercalators, inserting themselves

between DNA base pairs and thereby disrupting DNA replication and transcription, ultimately

leading to cell death.[6] The planar structure of the imidazole ring is conducive to such

intercalating interactions.

2-Methyl-Imidazole_Derivative

Tubulin_Polymerization_Inhibition Binds to Colchicine Site

DNA_Intercalation

 Inserts between base pairs

Cell_Cycle_Arrest_G2/M

Replication/Transcription_Block

Apoptosis

Click to download full resolution via product page

Anticancer mechanisms of 2-methyl-imidazole derivatives.

Antimicrobial Activity of 2-Methyl-Imidazole
Derivatives: A Comparative Analysis
2-Methyl-imidazole and its derivatives have long been recognized for their antimicrobial

properties.[11] The mechanism of action often involves the disruption of microbial DNA
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synthesis or the inhibition of essential enzymes.[1]

Structure-Activity Relationship in Antimicrobial Potency
The antimicrobial efficacy of 2-methyl-imidazole compounds is highly dependent on their

structural features, particularly the nature of substituents on the imidazole ring and their overall

lipophilicity.

Compound
ID

R1-
Substituent
(at N1)

R2-
Substituent
(at C2)

Bacterial
Strain

MIC (µg/mL) Reference

5a -H -CH3 S. aureus > 1000
Fictionalized

Data

5b
-CH2-(4-F-

Ph)
-CH3 S. aureus 125

Fictionalized

Data

6a -H -CH3 E. coli > 1000
Fictionalized

Data

6b Isopropyl -CH3 E. coli 6.25 [12]

7a -H -CH3 B. subtilis > 1000
Fictionalized

Data

7b
-CH2-(4-F-

Ph)
-CH3 B. subtilis 6.25 [12]

This table presents a selection of fictionalized and literature-derived data to illustrate SAR

trends.

Key SAR observations for antimicrobial activity include:

Lipophilicity: Increasing the lipophilicity of the molecule, for instance by introducing

halogenated phenyl groups or alkyl chains, often leads to enhanced antimicrobial activity.[12]

This is thought to facilitate the compound's penetration through the bacterial cell membrane.

Substituent Type: The type of substituent has a profound impact. For example, isopropyl-

and methyl-substituted analogues have shown pronounced activity against E. coli, while a
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para-fluorophenyl-substituted compound demonstrated superior inhibition of B. subtilis.[12]

Nitroimidazole Moiety: The presence of a nitro group, particularly in nitroimidazoles, is a well-

established driver of antibacterial activity, especially against anaerobic bacteria.[1] The nitro

group can be reduced within the microbial cell to form reactive intermediates that damage

DNA.[1]

Mechanism of Antimicrobial Action
The antibacterial action of many imidazole derivatives is linked to their ability to interfere with

bacterial DNA replication.[1] They can inhibit key enzymes involved in this process. Additionally,

some imidazole-based molecules can stabilize DNA-enzyme cleavage complexes, leading to

an accumulation of DNA damage and ultimately bacterial cell death.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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